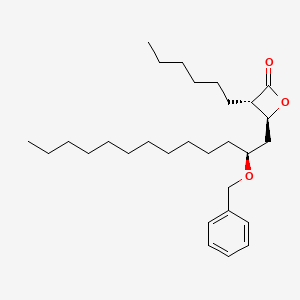
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is a chemical compound with the molecular formula C11H26N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine typically involves the reaction of piperazine with 3-dimethylaminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including the synthesis of polyurethanes.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and other chemicals.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: A carbodiimide used as a coupling agent in peptide synthesis.
Uniqueness
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structure also makes it a versatile intermediate in the synthesis of various compounds, including pharmaceuticals and industrial chemicals .
Eigenschaften
Molekularformel |
C12H28N4 |
|---|---|
Molekulargewicht |
228.38 g/mol |
IUPAC-Name |
3-[4-[3-(dimethylamino)propyl]piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C12H28N4/c1-14(2)6-4-8-16-11-9-15(10-12-16)7-3-5-13/h3-13H2,1-2H3 |
InChI-Schlüssel |
YLSUYODWCLAPAA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1CCN(CC1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)






![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)



![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

